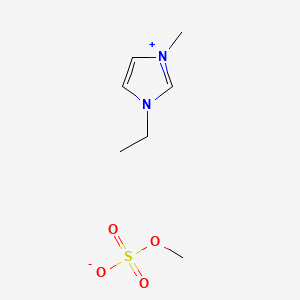

1-Ethyl-3-methylimidazolium methyl sulfate

Beschreibung

Significance of Imidazolium-Based Ionic Liquids in Contemporary Chemical Science

Imidazolium-based ionic liquids represent a class of salts that are liquid at or near room temperature. mdpi.com They are composed of a large organic imidazolium (B1220033) cation and various organic or inorganic anions. mdpi.com This structure allows for extensive variation in their physicochemical properties by modifying the alkyl substituents on the cation or changing the anion, making them highly tunable for specific applications. mdpi.comalfa-chemistry.com

In contemporary chemical science, these compounds are highly valued for their remarkable characteristics, which stand in contrast to conventional volatile organic solvents. Key properties include:

Negligible Vapor Pressure: This property significantly reduces air pollution and workplace exposure, aligning with the principles of green chemistry. mdpi.com

High Thermal and Chemical Stability: Imidazolium-based ionic liquids can often withstand high temperatures and harsh chemical environments, making them suitable for a wide range of reaction conditions. mdpi.comalfa-chemistry.com

High Ionic Conductivity: Their ionic nature imparts good electrical conductivity, which is advantageous for electrochemical applications. alfa-chemistry.com

Wide Electrochemical Window: Many imidazolium salts exhibit a broad range of voltages over which they remain stable, a critical feature for use in batteries and capacitors. alfa-chemistry.com

Tunable Solvating Power: They can dissolve a diverse range of materials, including polar and nonpolar organic compounds, inorganic salts, and even biopolymers like cellulose (B213188). chemimpex.comalfa-chemistry.com

Due to these features, imidazolium-based ionic liquids are extensively studied and applied as environmentally benign solvents, catalysts, electrolytes, and in materials synthesis. mdpi.comalfa-chemistry.comresearchgate.net

Rationale for Targeted Research on 1-Ethyl-3-methylimidazolium (B1214524) Methyl Sulfate (B86663)

While the family of imidazolium ionic liquids is large, 1-Ethyl-3-methylimidazolium methyl sulfate ([EMIM][MeSO4]) has been singled out for targeted research due to a specific and advantageous set of properties. It is a water-miscible, aprotic ionic liquid that serves as a versatile medium for chemical reactions. chemicalbook.com

The primary rationale for its investigation includes:

Excellent Solvation Capabilities: The compound is recognized for its ability to dissolve a wide range of organic and inorganic materials, making it an ideal solvent for chemical reactions and extractions. chemimpex.com

Precursor for Other Ionic Liquids: As a halide-free ionic liquid, it is used as an alternative to corresponding halide salts in metathesis reactions to synthesize other specialized ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526). chemicalbook.comfishersci.com

Favorable Physical Properties: [EMIM][MeSO4] exhibits low volatility and high thermal stability, which are crucial for developing safer and more sustainable chemical processes. chemimpex.com

Antistatic Properties: It is miscible with various materials and is considered an ideal antistatic ionic liquid for use in coatings, inks, and polymer materials. alfa-chemical.com

These characteristics make [EMIM][MeSO4] a preferred choice for researchers seeking environmentally friendly alternatives to traditional solvents and a versatile platform for chemical synthesis and material science. chemimpex.com

Overview of Key Academic Research Trajectories for the Compound

Academic research on this compound is concentrated in several key areas that leverage its unique properties. The main trajectories include its application in green chemistry, biomass processing, and electrochemistry. chemimpex.com

Green Chemistry: A significant portion of research focuses on using [EMIM][MeSO4] as a green solvent. chemimpex.com Its low volatility helps in reducing waste and improving the safety of chemical reactions. chemimpex.com Studies have investigated its performance as a medium for various chemical syntheses and its role in biocatalysis and enzyme reactions, highlighting its contribution to advancing sustainable practices in chemical manufacturing. chemimpex.com

Biomass Processing: The compound is effective in dissolving lignocellulosic biomass, which is composed of cellulose, hemicellulose, and lignin (B12514952). chemimpex.comnbinno.com This dissolution is a critical step in biorefinery processes, enabling the conversion of biomass into biofuels and other valuable biochemicals. nbinno.com Research in this area explores its efficiency in biomass pretreatment to improve the accessibility of polysaccharides for enzymatic hydrolysis, which is crucial for making biofuel production more economically viable. nbinno.com

Electrochemistry and Energy Storage: The ionic nature and stability of [EMIM][MeSO4] make it a candidate for electrochemical applications. chemimpex.com Research is ongoing to explore its use in energy storage systems like batteries and supercapacitors, where it may enhance performance, efficiency, and stability. chemimpex.com Its properties as an electrolyte, including its ionic conductivity, are central to these investigations. acs.orgresearchgate.net

Further research also delves into its fundamental physicochemical properties, such as density, viscosity, and thermal behavior, to better understand and model its behavior in various applications. acs.orgresearchgate.netacs.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄N₂O₄S |

| Molecular Weight | 222.26 g/mol nih.govsigmaaldrich.com |

| Appearance | Colorless to light yellow viscous liquid alfa-chemical.com |

| Density | ~1.24 g/cm³ (at 20°C) chemicalbook.com |

| Refractive Index | ~1.481 (n20/D) chemicalbook.com |

| Glass Transition Temp. | -78.4 °C acs.org |

| Solubility | Miscible with water and alcohol chemicalbook.comfishersci.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CH4O4S/c1-3-8-5-4-7(2)6-8;1-5-6(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSDLSWVIAITRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049310 | |

| Record name | 1-Ethyl-3-methylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516474-01-4 | |

| Record name | 1-Ethyl-3-methylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Methyl Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Rigorous Purity Assessment for Research Applications

Established Synthetic Routes for 1-Ethyl-3-methylimidazolium (B1214524) Methyl Sulfate (B86663)

The primary and most established method for synthesizing 1-ethyl-3-methylimidazolium methyl sulfate is through a class of reactions known as quaternization. This process involves the alkylation of an imidazole (B134444) derivative. The most direct synthetic pathway is the reaction of 1-methylimidazole (B24206) with diethyl sulfate. chemicalbook.com

This reaction is an SN2-type nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the electrophilic ethyl group of the dialkyl sulfate, leading to the formation of the desired 1-ethyl-3-methylimidazolium cation and the corresponding methyl sulfate anion.

Alternative, analogous syntheses for similar imidazolium (B1220033) alkylsulfate ionic liquids have been well-documented. For instance, the synthesis of 1-ethyl-3-methylimidazolium ethyl sulfate is achieved by reacting 1-methylimidazole with diethyl sulfate. alfa-chemical.comchemicalbook.com This reaction can be performed with or without a solvent. In the solvent-based method, a non-reactive solvent such as toluene (B28343) is used to disperse the reactants. chemicalbook.com The solvent-free approach, often referred to as a "neat" synthesis, involves directly mixing the reactants, which is often preferred for being a more environmentally friendly or "green" chemistry approach. alfa-chemical.com

A typical laboratory-scale synthesis involves the slow, dropwise addition of the alkylating agent (e.g., diethyl sulfate) to the imidazole precursor (e.g., 1-methylimidazole) under controlled temperature conditions to manage the exothermic nature of the reaction. alfa-chemical.com The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). alfa-chemical.com Upon completion, a biphasic mixture may form, from which the denser ionic liquid phase can be separated. chemicalbook.com

Methodologies for Purity Determination and Control in Prepared Samples

Ensuring the high purity of this compound is paramount for research applications, as impurities can drastically affect its properties. Commercial suppliers often specify purity levels of ≥98.0% as determined by High-Performance Liquid Chromatography (HPLC).

A multi-technique approach is typically employed for rigorous purity assessment:

Chromatographic Methods: HPLC is a standard technique for quantifying the purity of the ionic liquid and detecting non-volatile impurities.

Water Content Analysis: Ionic liquids can be hygroscopic, and the presence of water can significantly influence properties like viscosity and conductivity. The water content is precisely determined using Karl Fischer titration. For research-grade samples, the water content is often controlled to be below 0.2% (≤2000 ppm). acs.org

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to confirm the chemical structure of the imidazolium cation and to ensure the absence of organic starting materials.

Thermal Analysis: Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of the ionic liquid, identifying the onset temperature of decomposition. acs.org Techniques like Differential Scanning Calorimetry (DSC) can be used to identify thermal transitions such as glass transition or melting points. acs.org

Purification protocols are crucial for removing unreacted starting materials and colored byproducts. A common method involves washing the crude product with a non-polar solvent like ethyl acetate (B1210297). alfa-chemical.comchemicalbook.com Since the ionic liquid is typically immiscible with ethyl acetate, impurities are extracted into the solvent phase, which can then be decanted. The purified ionic liquid is then dried under vacuum to remove any residual volatile solvents and moisture. chemicalbook.com For colored impurities, treatment with activated or decolorizing charcoal can be effective.

Interactive Table: Purity Specifications for this compound

| Parameter | Method | Specification |

|---|---|---|

| Purity (Assay) | HPLC | ≥98.0% |

| Water Content | Karl Fischer Titration | ≤0.2% |

| Appearance | Visual | White to Light Brown/Red Liquid |

Data sourced from commercial product specifications.

Influence of Synthesis Parameters on Product Yield and Characteristics

The yield and purity of this compound are highly dependent on the synthesis parameters. Studies on the closely related 1-ethyl-3-methylimidazolium ethyl sulfate have systematically investigated these influences, providing valuable insights applicable to the target compound. alfa-chemical.com

Key parameters that influence the synthesis include:

Temperature: The quaternization reaction is exothermic. Maintaining an optimal temperature is crucial. While higher temperatures can increase the reaction rate, they may also promote the formation of side products and discoloration. A study on a similar synthesis identified 50°C as an optimal temperature. alfa-chemical.com

Reaction Time: Sufficient reaction time is necessary to ensure the reaction goes to completion. The optimal duration is often determined by monitoring the disappearance of starting materials. For the analogous ethyl sulfate synthesis, a reaction time of 2 hours was found to be optimal. alfa-chemical.com

Reactant Ratio (Stoichiometry): The molar ratio of the imidazole to the alkylating agent is a critical factor. Using a slight excess of the volatile alkylating agent can help drive the reaction to completion, but a large excess can complicate purification. A mass ratio of 1:1.2 for N-methylimidazole to diethyl sulfate was found to maximize yield in an analogous preparation. alfa-chemical.com

Presence of a Solvent: The synthesis can be conducted with or without a solvent. A solvent-free approach can lead to higher yields and is considered a greener method. alfa-chemical.com However, using a solvent like toluene can help with temperature control and mixing. chemicalbook.com

Orthogonal experimental design is a powerful tool used to systematically investigate the influence of multiple factors simultaneously to determine the optimal process conditions for achieving the highest yield and purity. alfa-chemical.com For the synthesis of 1-ethyl-3-methylimidazolium ethyl sulfate, such an optimization study determined that a solvent-free method at 50°C for 2 hours with a specific reactant mass ratio resulted in a yield of 97.39% and a purity of over 99%. alfa-chemical.com

Interactive Table: Influence of Synthesis Parameters on Yield (Analogous System)

| Parameter | Condition 1 | Yield 1 (%) | Condition 2 | Yield 2 (%) | Optimal Condition | Optimal Yield (%) |

|---|---|---|---|---|---|---|

| Solvent | Toluene | ~98.3 chemicalbook.com | None | >95 | Solvent-Free | 97.39 alfa-chemical.com |

| Temperature | 0-40°C | 98.3 chemicalbook.com | 80°C x-mol.com | Varies | 50°C | 97.39 alfa-chemical.com |

| Reactant Ratio | 1:1 (molar) chemicalbook.com | 98.3 | N/A | N/A | 1:1.2 (mass) | 97.39 alfa-chemical.com |

| Reaction Time | 1 hour chemicalbook.com | 98.3 | N/A | N/A | 2 hours | 97.39 alfa-chemical.com |

Data based on the synthesis of the closely related 1-ethyl-3-methylimidazolium ethyl sulfate.

Fundamental Investigations into Molecular Interactions and Spectroscopic Elucidation

Exploration of Anion-Cation Interactions within 1-Ethyl-3-methylimidazolium (B1214524) Methyl Sulfate (B86663) Systems

The defining characteristics of 1-ethyl-3-methylimidazolium methyl sulfate are rooted in the complex interplay between its constituent ions: the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the methyl sulfate ([MeSO₄]⁻) anion. These interactions are predominantly electrostatic in nature, but also involve hydrogen bonding and van der Waals forces, which collectively dictate the macroscopic properties of the liquid.

Research into analogous systems, such as 1-ethyl-3-methylimidazolium ethyl sulfate ([EMIM][EtSO₄]), provides valuable insights into the probable interactions within [EMIM][MeSO₄]. In these systems, the most significant interaction is the hydrogen bond formed between the acidic protons of the imidazolium (B1220033) ring and the oxygen atoms of the sulfate anion. The C2-H proton on the imidazolium ring is particularly acidic and forms the strongest hydrogen bond with the anion.

Computational studies on similar ionic liquids have quantified these interactions. For instance, in related imidazolium-based ionic liquids, the interaction energies are significant, indicating a strong association between the cation and anion. These interactions lead to the formation of ion pairs and larger aggregates within the liquid structure. The orientation of the anion around the cation is not random; it is directed by these specific hydrogen bonding interactions. The methyl sulfate anion is expected to position itself in a way that maximizes its interaction with the acidic protons of the imidazolium ring.

Spectroscopic Techniques for Probing Molecular Structure and Dynamics in Solution

Spectroscopic methods are powerful tools for elucidating the molecular structure and dynamics of ionic liquids like this compound. Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and the interactions between the ions. Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the chemical environment of individual atoms.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of [EMIM][MeSO₄] are characterized by bands corresponding to the vibrational modes of the [EMIM]⁺ cation and the [MeSO₄]⁻ anion. Studies on the closely related 1-ethyl-3-methylimidazolium ethyl sulfate ([EMIM][EtSO₄]) have shown that the C-H stretching vibrations of the imidazolium ring are sensitive to the anionic environment. nih.gov Specifically, the formation of hydrogen bonds with the anion leads to a red shift (a shift to lower wavenumbers) of these stretching frequencies. researchgate.net

The vibrational modes of the methyl sulfate anion are also influenced by its interaction with the cation. The symmetric and asymmetric stretching vibrations of the SO₃ group are particularly informative. Changes in the position and shape of these bands can indicate the strength and nature of the anion-cation interactions. Experimental and computational studies on [EMIM][EtSO₄] have provided detailed assignments of its vibrational spectra, which can serve as a valuable reference for interpreting the spectra of [EMIM][MeSO₄]. nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) (for [EMIM][EtSO₄]) | Assignment |

|---|---|---|

| C-H stretch (imidazolium ring) | ~3150 | Indicates hydrogen bonding with the anion. |

| C-H stretch (alkyl chains) | 2800-3000 | Vibrations of the ethyl and methyl groups. |

| SO₃ asymmetric stretch | ~1250 | Sensitive to the anionic environment. |

| SO₃ symmetric stretch | ~1060 | Also indicative of anion-cation interactions. |

Note: The data in this table is based on studies of 1-ethyl-3-methylimidazolium ethyl sulfate and serves as an illustrative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in characterizing the structure of the [EMIM]⁺ cation. The chemical shifts of the protons on the imidazolium ring are particularly sensitive to their local environment. The C2-H proton, being the most acidic, exhibits a significant downfield shift upon the formation of strong hydrogen bonds with the anion. By comparing the chemical shifts in the ionic liquid to those of the free cation, the extent of anion-cation interaction can be inferred.

Theoretical and Computational Chemistry Approaches for Modeling Molecular Behavior

Theoretical and computational methods provide a molecular-level understanding that complements experimental findings. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two of the most widely used approaches for studying ionic liquids.

Density Functional Theory (DFT)

DFT calculations are employed to investigate the geometries, interaction energies, and vibrational frequencies of ion pairs and small clusters of this compound. These calculations can predict the most stable conformations of the ion pair and quantify the strength of the anion-cation interactions. For instance, DFT studies on similar imidazolium-based ionic liquids have revealed the preferential positions of the anion around the cation, highlighting the importance of hydrogen bonding. researchgate.net The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to validate the computational model and aid in the assignment of spectral features. researchgate.net

Molecular Dynamics (MD) Simulations

MD simulations offer a dynamic picture of the bulk liquid structure and transport properties of [EMIM][MeSO₄]. A molecular dynamics simulation study of a mixture of this compound and water has been conducted to investigate properties such as density, excess molar volume, and hydrogen bonding. isc.ac These simulations have shown good agreement with available literature data. isc.ac In the context of the pure ionic liquid, MD simulations can reveal the spatial distribution of ions, the extent of ion pairing and aggregation, and the dynamics of ion movement. Such simulations can also be used to calculate macroscopic properties like density, viscosity, and diffusion coefficients, which are crucial for understanding the behavior of the ionic liquid in various applications.

| Property | Description | Information Gained from MD Simulations |

|---|---|---|

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides information on the local ordering and coordination of ions. |

| Spatial Distribution Function (SDF) | Shows the three-dimensional probability of finding an ion around another ion. | Visualizes the preferred locations of anions around cations and vice versa. |

| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time. | Used to calculate self-diffusion coefficients of the ions. |

| Hydrogen Bond Dynamics | Analyzes the formation and breaking of hydrogen bonds over time. | Quantifies the lifetime and strength of hydrogen bonds between the anion and cation. |

Note: This table describes the types of data that can be obtained from Molecular Dynamics simulations of ionic liquids.

Studies on Thermal Stability and Mechanistic Pathways of Decomposition

Thermal Stability Assessments of 1-Ethyl-3-methylimidazolium (B1214524) Methyl Sulfate (B86663) under Varied Conditions

The thermal stability of imidazolium-based ionic liquids is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.net These methods help determine key temperature points, including the onset of decomposition. The stability of an ionic liquid is influenced by the nature of both its cation and anion. researchgate.netacs.org

While specific data for 1-Ethyl-3-methylimidazolium methyl sulfate is limited, extensive research on structurally similar compounds, such as 1-Butyl-3-methylimidazolium methyl sulfate ([Bmim][MeSO4]), provides significant insights. TGA is used to measure changes in mass with temperature. Key parameters derived from dynamic TGA runs include:

Tstart : The temperature at which mass loss begins.

Tonset : The temperature at which the most significant decomposition begins, often determined by the intersection of tangents to the baseline and the decomposition curve.

Tpeak : The temperature of the maximum rate of mass loss, determined from the derivative thermogravimetry (DTG) curve. researchgate.net

Studies have shown that the heating rate significantly affects the decomposition temperatures measured by dynamic TGA. acs.org For instance, as the heating rate is increased, the observed decomposition temperature tends to shift to higher values. acs.org This highlights a limitation of dynamic TGA for determining the true long-term thermal stability of ionic liquids. acs.org

Isothermal TGA experiments are considered a more accurate method for evaluating the long-term thermal stability of ILs. acs.orgacs.org These experiments involve holding the sample at a constant temperature for an extended period and monitoring mass loss. For example, studies on similar compounds like 1-ethyl-3-methylimidazolium ethylsulfate ([Emim][EtSO4]) and [Bmim][MeSO4] have shown that they are thermally stable when held at 60 °C for 24 hours, a temperature significantly lower than the decomposition temperatures suggested by dynamic TGA scans. acs.org This discrepancy underscores that slow degradation processes can occur at temperatures well below the rapid decomposition onset. researchgate.net

The following table presents TGA data for the closely related ionic liquid 1-Butyl-3-methylimidazolium methyl sulfate ([Bmim][MeSO4]) under a nitrogen atmosphere, illustrating the effect of heating rate on decomposition temperatures.

| Heating Rate (°C/min) | Tstart (°C) | Tonset (°C) | Tpeak (°C) |

|---|---|---|---|

| 5 | 299.1 | 345.9 | 361.9 |

| 10 | 312.3 | 359.1 | 372.4 |

| 15 | 320.1 | 366.5 | 378.5 |

| 20 | 325.7 | 371.9 | 383.1 |

Data adapted from studies on analogous ionic liquids.

Mechanistic Investigations into Thermal Degradation Processes of Methyl Sulfate Anion-Based Ionic Liquids

The thermal decomposition of imidazolium-based ionic liquids is a complex process primarily governed by the nucleophilicity and basicity of the anion. escholarship.org For ILs with anions like methyl sulfate, the degradation is believed to proceed through several key pathways.

The primary decomposition mechanism for many imidazolium (B1220033) ILs is nucleophilic substitution (SN2 reaction). researchgate.net In this pathway, the methyl sulfate anion acts as a nucleophile, attacking the electrophilic carbon atoms of the alkyl groups attached to the imidazolium cation. researchgate.netcapes.gov.br This leads to the cleavage of the carbon-nitrogen bond. capes.gov.br For this compound, this would involve the anion attacking either the ethyl group or the methyl group on the imidazolium ring. This process is essentially the reverse of the quaternization reaction used to synthesize the ionic liquid. researchgate.net The products of this dealkylation are neutral, volatile species: 1-ethyl-3-methylimidazole and dimethyl sulfate, or 1,3-dimethylimidazolium (B1194174) and ethyl methyl sulfate. Because of steric hindrance, the abstraction of the less bulky methyl group is generally expected to be more favorable. researchgate.net

Another potential degradation pathway involves the deprotonation of the imidazolium cation by the anion. escholarship.org The C2 proton on the imidazolium ring (the proton between the two nitrogen atoms) is the most acidic. If the anion is sufficiently basic, it can abstract this proton, leading to the formation of an N-heterocyclic carbene (NHC). researchgate.net These NHCs are highly reactive and can participate in subsequent reactions, potentially leading to polymerization or further decomposition. escholarship.org

Secondary reactions can also occur, especially at higher temperatures. These may include elimination reactions, leading to the formation of alkenes, and further fragmentation of the imidazole (B134444) ring itself. capes.gov.br The specific products and the dominance of a particular pathway depend on factors such as temperature, the presence of impurities (like water or halides), and the surrounding atmosphere. acs.org Analysis of the gaseous products evolved during thermal decomposition, often using techniques like TGA coupled with mass spectrometry (TGA-MS), helps to identify the volatile decomposition products and elucidate the operative degradation mechanisms. escholarship.orgdntb.gov.ua

Applications of 1 Ethyl 3 Methylimidazolium Methyl Sulfate in Green Chemistry and Catalysis Research

Utilization as an Environmentally Benign Solvent Alternative in Organic Reactions

Ionic liquids (ILs) like 1-ethyl-3-methylimidazolium (B1214524) methyl sulfate (B86663) are often referred to as "green solvents" due to properties that offer environmental advantages over traditional volatile organic compounds (VOCs). researchgate.net Their negligible vapor pressure significantly reduces air pollution by preventing the release of harmful solvent vapors into the atmosphere. semanticscholar.org This inherent low volatility, coupled with high thermal stability, allows for reactions to be conducted over a wider range of temperatures without solvent loss or degradation. nih.gov

The utility of [EMIM][MeSO4] as a solvent is also linked to its ability to dissolve a wide array of organic and inorganic compounds, including biopolymers that are insoluble in common solvents. nih.gov This broad solvency facilitates its use in various organic reactions. For instance, its application as a reaction medium has been explored for separations and extractions, showcasing its potential to replace more hazardous conventional solvents. researchgate.net The ability to tune the physicochemical properties of imidazolium-based ILs allows for the design of task-specific solvents for particular chemical transformations. researchgate.net

Below is a table comparing key properties of 1-ethyl-3-methylimidazolium methyl sulfate with common traditional organic solvents, illustrating its advantages as a green solvent alternative.

| Property | This compound | Toluene (B28343) | Dichloromethane |

| Vapor Pressure | Negligible / Very Low | ~2.9 kPa (@ 20°C) | ~47 kPa (@ 20°C) |

| Boiling Point | High (Decomposes before boiling) | 111°C | 39.6°C |

| Flammability | Generally Low / Non-flammable | Highly Flammable | Non-flammable |

| Recyclability | High potential | Possible, but energy-intensive | Possible, but energy-intensive |

This table provides a generalized comparison. Exact values can vary with conditions.

Role in Catalytic Systems and the Enhancement of Reaction Efficiencies

Beyond its role as a solvent, this compound exhibits significant potential in catalysis, acting either as a catalyst itself or as a co-catalyst that enhances reaction performance. Its ionic nature and interaction with reactants can stabilize transition states or intermediates, thereby accelerating reaction rates and improving product yields.

A notable example is its application in the electrochemical reduction of carbon dioxide (CO₂ERR). Research has demonstrated that imidazolium-based ionic liquids can play a co-catalytic role in this process. nih.gov In a study using an acetonitrile (B52724) medium, the presence of an imidazolium-based cation like 1-ethyl-3-methylimidazolium ([emim]⁺) as part of the supporting electrolyte was found to lower the overpotential required for CO₂ reduction at a silver catalyst. nih.gov Specifically, the reduction occurred at a potential 200 mV lower when [emim][EtSO₄] was used compared to the conventional electrolyte, tetrabutylammonium (B224687) hexafluorophosphate (B91526) ([TBA][PF₆]). nih.gov This enhancement is attributed to the co-catalytic activity of the imidazolium (B1220033) cation, which facilitates the reduction process more effectively than other cations like tetrabutylammonium ([TBA]⁺) or pyrrolidinium (B1226570) ([empyrr]⁺). nih.gov

The table below summarizes the comparative performance of different electrolytes in the electrocatalytic reduction of CO₂, highlighting the efficiency enhancement provided by the imidazolium-based ionic liquid.

| Supporting Electrolyte (in Acetonitrile) | Catalyst | Key Finding | Citation |

| [emim][EtSO₄] (1-ethyl-3-methylimidazolium ethyl sulfate) | Silver (Ag) | Plays a co-catalytic role, lowering the reduction potential. | nih.gov |

| [TBA][PF₆] (tetrabutylammonium hexafluorophosphate) | Silver (Ag) | Higher potential required for CO₂ reduction compared to [emim][EtSO₄]. | nih.gov |

| [empyrr][EtSO₄] (pyrrolidinium-based IL) | Silver (Ag) | CO₂ reduction occurs at a higher potential than with imidazolium-based ILs. | nih.gov |

Furthermore, dimethylimidazolium methylsulfate, a closely related ionic liquid, has been used as a recyclable catalyst and reaction medium for Knoevenagel condensation reactions, demonstrating the broader catalytic applicability of this class of compounds. researchgate.net

Application in Sustainable Biomass Processing and Valorization Strategies

The fractionation of lignocellulosic biomass into its primary components—cellulose (B213188), hemicellulose, and lignin (B12514952)—is a critical step in producing biofuels and value-added chemicals. tennessee.edutennessee.edu N,N'-dialkylimidazolium-based ionic liquids, including those with the methyl sulfate anion, are considered promising green solvents for future biorefining technologies because of their ability to completely dissolve lignocellulosic biomass at elevated temperatures (up to 150 °C). nih.govmdpi.com

The process involves disrupting the rigid, complex structure of biomass, making its components accessible for subsequent conversion processes. tennessee.edu Once dissolved, the individual biopolymers can be separated through methods like selective anti-solvent precipitation. mdpi.com This approach is a key part of valorization strategies that aim to utilize the entire feedstock, enhancing the sustainability and economic viability of biorefineries. tennessee.edu

Research into various imidazolium-based ionic liquids has shown their effectiveness in this area. While 1-ethyl-3-methylimidazolium acetate (B1210297) ([EMIM]OAc) is one of the most studied ILs for biomass pretreatment, the physical solvent properties of compounds like this compound ([EMIM][MS]) are also relevant for these processes. escholarship.orgresearchgate.net The choice of the anion and cation pair in the ionic liquid is crucial as it influences the dissolution efficiency and the quality of the fractionated components. tennessee.edu The use of these ionic liquids allows for the separation of lignin, cellulose, and hemicellulose with high purity and minimal degradation, which is a significant advantage over traditional harsh chemical pretreatments. tennessee.eduncsu.edu

The table below presents findings on the use of imidazolium-based ionic liquids in the pretreatment of different biomass sources.

| Ionic Liquid | Biomass Source | Temperature | Outcome | Citation |

| 1-Ethyl-3-methylimidazolium Acetate | Switchgrass | 160°C | 96% glucan and 98% xylan (B1165943) conversion after enzymatic hydrolysis. | escholarship.org |

| 1-Ethyl-3-methylimidazolium Acetate | Maple and Wood Flour | Not specified | Achieved 90% cellulose hydrolysis efficiency and 40% lignin extraction. | semanticscholar.org |

| N,N'-Dialkylimidazolium ILs (incl. methyl sulfate anion) | General Lignocellulose | Up to 150°C | Complete dissolution of biomass, allowing for component separation. | nih.govmdpi.com |

These applications underscore the potential of this compound and related ionic liquids to advance sustainable technologies by providing efficient and environmentally conscious solutions for chemical synthesis and biomass conversion.

Research on 1 Ethyl 3 Methylimidazolium Methyl Sulfate in Advanced Separation Science

Liquid-Liquid Extraction Methodologies for Aromatic Hydrocarbons utilizing Binary Ionic Solvent Systems

The separation of aromatic hydrocarbons from aliphatic compounds is a critical process in the petrochemical industry. Traditional methods often involve energy-intensive distillation or extraction with volatile organic solvents. Research has explored ionic liquids as a greener alternative. Specifically, the use of 1-Ethyl-3-methylimidazolium (B1214524) methyl sulfate (B86663) in binary ionic solvent systems has shown potential for enhancing extraction efficiency.

One study investigated the liquid-liquid extraction of toluene (B28343) from alkanes (heptane, octane, or nonane) using a binary mixture of 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate (B91526) ([hmim][PF6]) and 1-Ethyl-3-methylimidazolium methyl sulfate ([emim][CH3SO4]) at 313.15 K. acs.org The research found that employing a mixed ionic liquid solvent could significantly improve both the distribution ratio of toluene and the selectivity of the separation compared to using single ionic liquids or the conventional solvent, sulfolane. acs.org

The key findings indicated that a binary mixture where the mole fraction of [hmim][PF6] was 0.9 (and consequently 0.1 for [emim][CH3SO4]) yielded optimal results. This specific composition enhanced both the capacity (distribution ratio) and the efficiency (selectivity) of the extraction, suggesting a synergistic effect between the two ionic liquids. acs.org This approach presents a viable path toward developing more effective and environmentally benign solvent systems for aromatic extraction processes. acs.org

Table 1: Performance of Binary Ionic Liquid Solvent in Toluene Extraction from Heptane

| Solvent System | Toluene Distribution Ratio (β) | Selectivity (S) | Reference |

|---|---|---|---|

| Binary IL Mixture ([hmim][PF6] + [emim][CH3SO4]) | Improved vs. pure ILs | Improved vs. pure ILs and sulfolane | acs.org |

| Sulfolane (Conventional Solvent) | Lower than binary IL mixture | Lower than binary IL mixture | acs.org |

| Pure [hmim][PF6] | Lower than binary IL mixture | Comparable to binary IL mixture | acs.org |

Application in Carbon Dioxide Capture Processes

This compound has been identified as a promising physical solvent for post-combustion carbon dioxide (CO2) capture. Unlike chemical absorbents that form strong covalent bonds with CO2, physical solvents like [emim][MS] capture CO2 through weaker intermolecular forces, which can potentially lower the energy required for solvent regeneration. nih.gov

Table 2: CO2 Capture Performance of [emim][MS]

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Absorption Type | N/A | Physical (Physisorption) | nih.gov |

| Overall Capture Efficiency | 313 K, 0.04 bar | 21% | nih.gov |

| Desorption Efficiency | 313 K, 0.04 bar | 83% | nih.gov |

| Effect of Temperature | Increasing Temperature | Decreases CO2 solubility, Favors CO2 diffusivity | researchgate.net |

| Effect of Vacuum (Regeneration) | Higher Vacuum | Increases overall capture efficiency | nih.gov |

Chromatographic Applications as an Eluent Modifier for Enhanced Separation Performance

In the field of analytical chemistry, this compound serves as an effective eluent modifier in reversed-phase high-performance liquid chromatography (RP-HPLC). The addition of small amounts of this ionic liquid to the mobile phase can significantly enhance the separation of various compounds, particularly acidic and basic analytes that are often problematic.

One of the primary mechanisms by which [emim][MS] improves separation is through the suppression of silanophilic interactions. In silica-based C18 columns, residual silanol (B1196071) groups on the stationary phase can interact strongly with polar and basic compounds, leading to poor peak shapes (tailing) and inconsistent retention times. The imidazolium (B1220033) cations from the ionic liquid compete with the analyte molecules for these active silanol sites, effectively masking them. mdpi.com This reduction in undesirable interactions results in sharper, more symmetrical peaks and improved resolution between closely eluting compounds.

Table 3: Effects of [emim][MS] as an Eluent Modifier in HPLC

| Chromatographic Parameter | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Peak Shape | Improved symmetry, reduced tailing | Suppression of interactions with residual silanol groups | mdpi.com |

| Resolution | Enhanced for positional isomers and bioactive compounds | Masking of active sites on the stationary phase | researchgate.net |

| Band Broadening | Reduced | More uniform interaction kinetics between analyte and stationary phase | mdpi.com |

Electrochemical and Materials Science Research Utilizing 1 Ethyl 3 Methylimidazolium Methyl Sulfate

Investigations into Ionic Conductivity and its Relevance in Electrochemical System Development

Ionic conductivity is a critical parameter for electrolytes used in electrochemical devices such as batteries, supercapacitors, and fuel cells. It measures the ability of a material to conduct electric current through the movement of ions. For an ionic liquid like 1-ethyl-3-methylimidazolium (B1214524) methyl sulfate (B86663), a higher ionic conductivity is generally desirable as it leads to lower internal resistance and improved performance in these systems. The mobility of the 1-ethyl-3-methylimidazolium cation and the methyl sulfate anion, along with the viscosity of the medium, are key factors determining its conductivity.

Interactive Table: Physicochemical Properties of the Related Compound 1-Ethyl-3-methylimidazolium Ethyl Sulfate

| Property | Value | Temperature (°C) |

|---|---|---|

| Ionic Conductivity | 2.97 mS/cm | 25 |

| Ionic Conductivity | 5.56 mS/cm | Not Specified |

| Viscosity | 94 cP | 25 |

| Density | 1.24 g/cm³ | 25 |

Disclaimer: The data presented in this table is for 1-Ethyl-3-methylimidazolium ethyl sulfate, a distinct but structurally similar compound. These values are provided for comparative purposes due to the absence of published data for 1-Ethyl-3-methylimidazolium methyl sulfate in the reviewed sources.

The development of electrochemical systems relies on electrolytes that are not only conductive but also possess a wide electrochemical window and thermal stability. alfa-chemical.com Research into ionic liquids like [EMIM][MeSO4] and its analogues is driven by the goal of replacing volatile and flammable organic solvents traditionally used in electrolytes, thereby enhancing the safety and operational range of energy storage and conversion devices.

Application in the Synthesis of Novel Polymeric and Composite Materials

The 1-ethyl-3-methylimidazolium cation is utilized in the development of new polymeric and composite materials, where it can be incorporated either as a monomer precursor or as an additive to impart specific properties.

One significant application is in the creation of polymeric ionic liquids (PILs). These are polymers where an ionic liquid moiety is part of each monomer repeating unit, either in the backbone or as a pendant group. Research has demonstrated the synthesis of monomers like 1-vinyl-3-methylimidazolium methyl sulfate. This monomer, which shares the same cation and anion as the subject of this article but includes a polymerizable vinyl group, can undergo free-radical polymerization. This process results in solid, freestanding, and ion-conductive polymer films. Such PILs are investigated for applications in electrochemical devices, including as solid-state electrolytes, owing to their combination of polymer mechanical properties and the inherent ionic conductivity of the ionic liquid components.

Furthermore, the related compound 1-ethyl-3-methylimidazolium ethyl sulfate has been identified as a highly effective antistatic agent for various polymer materials. alfa-chemical.com It is reported to be suitable for use in thermoplastic polyurethane (TPU), nylon, polystyrene (PS), high-impact polystyrene (HIPS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and rubber. alfa-chemical.com Its miscibility with these materials allows it to dissipate static charge, a crucial function in many industrial and electronic applications. alfa-chemical.com This suggests that the 1-ethyl-3-methylimidazolium cation, paired with an appropriate anion, can be a versatile additive for modifying the electrical properties of commercial polymers.

Role in Nanoparticle Synthesis and Controlled Nanomaterial Fabrication, including Gold Nanoparticles

Ionic liquids serve as unique media for the synthesis of nanoparticles, acting as both solvent and stabilizer. This compound ([EMIM][MS]) has been specifically identified as a suitable solvent for the synthesis of gold nanoparticles (AuNPs).

In a typical synthesis, a gold precursor such as gold(III) chloride trihydrate (HAuCl₄·3H₂O) is dispersed in [EMIM][MS]. A reducing agent, such as glycerol (B35011), is then added to reduce the gold(III) ions to elemental gold, leading to the nucleation and growth of nanoparticles. The ionic liquid medium plays a crucial role in controlling the particle morphology and preventing aggregation.

Research has shown that when using [EMIM][MS] as the solvent, the resulting gold nanoparticles are consistently spherical with a diameter in the range of 5 to 7 nm. The reaction temperature is a key parameter influencing the final product. While individual, well-dispersed nanoparticles are formed, an increase in temperature can lead to the aggregation of these primary particles into larger, supracrystalline structures. This temperature-dependent behavior allows for a degree of control over the final nanomaterial fabrication.

Interactive Table: Synthesis of Gold Nanoparticles in this compound

| Parameter | Details |

|---|---|

| Ionic Liquid Medium | This compound ([EMIM][MS]) |

| Gold Precursor | Gold(III) chloride trihydrate (HAuCl₄·3H₂O) |

| Reducing Agent | Glycerol |

| Resulting Particle Shape | Spherical |

| Resulting Particle Diameter | 5 - 7 nm |

The ability of [EMIM][MS] to facilitate the synthesis of well-defined, spherical gold nanoparticles highlights its utility in controlled nanomaterial fabrication. The properties of the ionic liquid itself, such as its viscosity and the coordinating ability of the methyl sulfate anion, contribute to its effectiveness in stabilizing the nanoparticles as they form.

Future Research Directions and Emerging Paradigms for 1 Ethyl 3 Methylimidazolium Methyl Sulfate

Integration with Advanced Analytical and Computational Techniques for Deeper Insights

A primary avenue for future research lies in the synergistic use of advanced analytical methods and computational modeling to gain a more profound understanding of [EMIM][MeSO4] at a molecular level. While foundational properties have been established, a deeper comprehension of its molecular interactions, structural dynamics, and behavior in complex systems is crucial for optimizing its performance in various applications.

Advanced Analytical Techniques: Sophisticated spectroscopic and analytical tools are being employed to probe the intricate behavior of [EMIM][MeSO4]. For instance, quantitative infrared (IR) spectroscopy has been utilized to investigate the thermal stability and decomposition kinetics of similar ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate (B86663) ([EMIM][EtSO4]). nih.gov Such studies provide more accurate stability assessments than traditional thermogravimetric methods. nih.gov Future work will likely involve the application of time-resolved spectroscopic techniques (e.g., time-resolved NMR and EPR spectroscopy) to study reaction kinetics and mechanisms where [EMIM][MeSO4] acts as a solvent or catalyst. acs.org These methods can help in identifying transient intermediates and understanding the dynamic processes that govern chemical transformations in this ionic liquid medium. acs.orgrsc.org

Computational Modeling: Computational chemistry offers a powerful lens through which to examine the properties of [EMIM][MeSO4]. Quantum chemical theories like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are used to simulate ion-pair conformations and investigate molecular interactions, such as hydrogen bonding between the cation and anion. researchgate.net These computational models are essential for interpreting experimental data from vibrational spectroscopy (IR and Raman) and understanding how intermolecular forces dictate the macroscopic properties of the ionic liquid. nih.govresearchgate.net Future research will likely focus on developing more complex and accurate predictive thermodynamic models, potentially combining approaches like the Pitzer–Debye–Hückel (PDH) equation for long-range interactions with models like the non-random two-liquid (NRTL) for short-range contributions to better predict phase behavior in multicomponent systems. researchgate.netresearchgate.net

Table 1: Advanced Techniques for Deeper Insights into [EMIM][MeSO4]

| Technique Type | Specific Method | Research Focus/Insight Gained |

|---|---|---|

| Analytical | Quantitative Infrared (IR) Spectroscopy | Accurate determination of thermal stability and decomposition kinetics. nih.gov |

| NMR & EPR Spectroscopy | Studying reaction kinetics, identifying transient radical species, and elucidating reaction mechanisms. acs.org | |

| MALDI-TOF-TOF MS | "Ion-fishing" to identify and characterize transient intermediates in catalytic cycles. rsc.org | |

| Computational | Density Functional Theory (DFT) | Simulation of ion-pair structures, vibrational frequencies, and molecular interactions. researchgate.net |

| Molecular Dynamics (MD) Simulations | Understanding transport properties (viscosity, conductivity) and structural organization in pure and mixed states. | |

| Predictive Thermodynamic Models (e.g., NRTL, UNIQUAC) | Correlating and predicting liquid-liquid equilibrium (LLE) data for separation process design. researchgate.net |

Exploration of Novel Interdisciplinary Applications and Translational Research

The unique physicochemical properties of [EMIM][MeSO4]—such as its negligible vapor pressure, high thermal stability, and tunable solvency—make it a candidate for a host of new applications at the intersection of various scientific disciplines. ontosight.aialfa-chemical.com Translational research aimed at moving these applications from the laboratory to industrial scale is a key future direction.

Green Chemistry and Catalysis: [EMIM][MeSO4] and similar imidazolium-based ionic liquids are increasingly being explored as environmentally benign solvents and catalysts in organic synthesis. rsc.orgalfa-chemical.com Their ability to enhance reaction rates and selectivity, coupled with their recyclability, aligns with the principles of green chemistry. rsc.org Future research will focus on expanding the portfolio of reactions catalyzed by [EMIM][MeSO4], moving towards more complex syntheses, including those relevant to the pharmaceutical industry. datainsightsmarket.commdpi.com

Biomass Processing and Biorefineries: A significant emerging application is the use of imidazolium-based ionic liquids for the dissolution and processing of biopolymers like cellulose (B213188). researchgate.net This capability is pivotal for the development of biorefineries that convert renewable biomass into biofuels and value-added chemicals. While much of the foundational work has used ionic liquids like 1-ethyl-3-methylimidazolium acetate (B1210297), the principles are transferable. Future studies involving [EMIM][MeSO4] could explore its efficacy in specific biomass pretreatment steps, its compatibility with enzymatic hydrolysis, and its potential for fractionating lignocellulosic materials.

Advanced Materials and Electrochemistry: The ionic nature and conductivity of [EMIM][MeSO4] make it suitable for electrochemical applications, such as an electrolyte in batteries or supercapacitors. ontosight.ai It is also used as an antistatic agent in polymer materials, coatings, and inks. alfa-chemical.com Future research will likely explore its use in creating novel composite materials and "ionogels," where the ionic liquid is confined within a polymer matrix to create solid-state electrolytes or functional materials with tailored properties. Confinement within mesoporous structures is another area of interest, as it can significantly alter the thermal, physical, and even magnetic properties of ionic liquids. mdpi.com

Table 2: Emerging Interdisciplinary Applications of [EMIM][MeSO4]

| Application Area | Description | Interdisciplinary Field |

|---|---|---|

| Separation Processes | Solvent for liquid-liquid extraction of aromatic compounds (e.g., toluene) from aliphatic hydrocarbons. researchgate.net | Chemical Engineering, Environmental Science |

| CO₂ Capture | Potential absorbent for post-combustion CO₂ capture, often studied in combination with membrane contactors. researchgate.net | Materials Science, Environmental Engineering |

| Biocatalysis | Enhancing the production of chemicals like 1,3-propanediol (B51772) from crude glycerol (B35011) via microbial fermentation. nih.gov | Biotechnology, Chemical Engineering |

| Drug Delivery Systems | Investigated as solvents or co-solvents to improve the solubility and formulation of active pharmaceutical ingredients (APIs). mdpi.comnih.gov | Pharmaceutical Science, Materials Science |

| Protein Stability | Modulating the aggregation and fibrillization of proteins, with potential applications in biotechnology and medicine. mdpi.com | Biochemistry, Biophysics |

Addressing Contemporary Challenges and Opportunities in Ionic Liquid Design and Application

While the potential of [EMIM][MeSO4] is vast, its widespread adoption hinges on addressing key challenges common to many ionic liquids, including production costs, environmental impact, and process integration. Future research will be crucial in turning these challenges into opportunities for innovation.

Sustainable Synthesis and Recyclability: A significant challenge for the industrial use of ionic liquids is their production cost compared to conventional volatile organic solvents. researchgate.net Research is ongoing to develop more efficient, cost-effective, and sustainable synthesis routes. For [EMIM][MeSO4], optimizing solvent-free synthesis methods is a key objective to improve yield and purity while minimizing waste. alfa-chemical.com Furthermore, developing robust and energy-efficient methods for recycling and regenerating the ionic liquid after use is critical for economic viability and reducing its environmental footprint. rsc.org

Toxicity and Biodegradability: The "green" credentials of ionic liquids are often debated, and a comprehensive understanding of their toxicology and environmental fate is imperative. researchgate.net While [EMIM][MeSO4] is often considered to have relatively low toxicity, extensive data is needed. ontosight.ai Future research must focus on systematic ecotoxicity studies and the design of new ionic liquids with enhanced biodegradability. This involves carefully selecting cation and anion combinations to create "benign-by-design" ionic liquids, where environmental persistence is minimized without compromising performance.

Q & A

Basic: What experimental methods are recommended to determine CO₂ solubility and diffusion coefficients in [emim][MeSO₄]?

Answer:

The isochoric pressure drop method is widely used to measure CO₂ solubility in ionic liquids (ILs) like [emim][MeSO₄]. This involves equilibrating CO₂ with the IL under controlled pressure and temperature, followed by calculating Henry’s law constants. For diffusion coefficients, three models are applied:

- Transient thin-film method

- Semi-infinite volume method

- Variable diffusivity coefficient method

Experimental data should be validated against established correlations (e.g., Morgan et al. or Hoe and Baltus models) . Key parameters such as viscosity, density, and IL purity (>95%) must be standardized to ensure reproducibility. Data from Table 1 (e.g., Henry’s constants at 298 K) in provides reference values for benchmarking .

Basic: Which physicochemical properties of [emim][MeSO₄] are critical for applications in catalysis or solvent systems?

Answer:

Critical properties include:

- Density (1.24 g/cm³ at 25°C)

- Viscosity (moderate, enabling efficient mass transfer)

- Thermal stability (decomposition temperature >162°C)

- Hydrophilicity (miscible with water and alcohols)

- Purity (>95% to avoid side reactions)

These properties influence solvent efficiency, reaction kinetics, and compatibility with industrial processes. For example, low viscosity enhances CO₂ diffusion in capture systems, while hydrophilicity supports biphasic separation in liquid-liquid extraction .

Advanced: How can discrepancies between predicted and experimental phase compositions in IL-rich systems be resolved?

Answer:

Discrepancies often arise from training data imbalance in chemoinformatic models. For [emim][MeSO₄] + 2-propanol + ethyl acetate mixtures:

- IL-poor phases (0–0.1 molar fraction range) show better agreement due to evenly distributed training data.

- IL-rich phases exhibit higher deviations due to sparse experimental data.

Mitigation strategies:

- Expand training datasets for IL-rich regions.

- Use hybrid models combining quantum mechanical calculations with empirical corrections.

- Validate predictions using high-resolution spectroscopy (e.g., NMR) to quantify trace organic components .

Advanced: How to design experiments comparing physical vs. chemical CO₂ absorption mechanisms in [emim][MeSO₄]?

Answer:

- Physical absorption: Measure CO₂ solubility via pressure-composition isotherms. [emim][MeSO₄] exhibits physical absorption dominated by Henry’s law behavior.

- Chemical absorption: Compare with ILs like [emim][Ac] (acetate), which chemically bind CO₂ via carbamate formation.

Experimental setup:

- Use mechanical vapor recompression (MVR) technology to assess energy efficiency during solvent regeneration.

- Monitor enthalpy (ΔH) and entropy (ΔS) of absorption via calorimetry.

- Validate using Aspen Plus simulations integrated with COSMO-RS models for phase behavior predictions .

Advanced: What modeling approaches are effective for predicting diffusion coefficients of gases in [emim][MeSO₄]?

Answer:

- Transient thin-film method: Suitable for short-time diffusion analysis.

- Semi-infinite volume method: Ideal for steady-state systems.

- Variable diffusivity coefficient method: Accounts for concentration-dependent diffusivity.

Validation:

- Compare results with molecular dynamics (MD) simulations focusing on IL microstructure.

- Use correlations incorporating viscosity and free volume theory. For example, diffusion coefficients for CO₂ in [emim][MeSO₄] at 298 K range from 1.2–2.5 × 10⁻¹⁰ m²/s, depending on pressure .

Basic: How to assess the purity and stability of [emim][MeSO₄] for electrochemical applications?

Answer:

- Purity analysis: Use HPLC or ion chromatography to quantify residual halides (<50 ppm).

- Stability tests:

Advanced: How does [emim][MeSO₄] perform in biphasic systems compared to other ILs?

Answer:

- Liquid-liquid equilibria (LLE): [emim][MeSO₄] forms biphasic systems with esters (e.g., ethyl acetate) and alcohols. Its phase splitting efficiency is superior to hydrophobic ILs like [bmim][PF₆].

- Key metrics:

- Distribution coefficients (e.g., for 2-propanol: 0.15–0.25 in IL-rich phase).

- Selectivity: Higher than [emim][EtSO₄] due to shorter alkyl chain.

Experimental LLE data should be cross-checked with UNIFAC or COSMO-SAC models .

Basic: What safety protocols are essential when handling [emim][MeSO₄]?

Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation.

- Handling: Use PPE (gloves, goggles) due to moderate skin irritation risk.

- Waste disposal: Neutralize with dilute NaOH before incineration.

- Spill management: Absorb with vermiculite and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.